![molecular formula C12H9N3O2S B8809348 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole CAS No. 103503-25-9](/img/structure/B8809348.png)
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with a methyl group at the 3-position and a nitrophenyl group at the 6-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with α-bromoacetophenone derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes such as kinases, which are involved in cell signaling and proliferation. The nitrophenyl group can also participate in redox reactions, leading to the generation of reactive oxygen species that induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: Compounds with different substituents on the imidazo[2,1-b]thiazole core.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with a fused benzene ring, offering different electronic properties.
Thiazole derivatives: Compounds with a thiazole core but different substituents
Uniqueness
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both a methyl group and a nitrophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
103503-25-9 |
|---|---|
Formule moléculaire |
C12H9N3O2S |
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
3-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9N3O2S/c1-8-7-18-12-13-11(6-14(8)12)9-2-4-10(5-3-9)15(16)17/h2-7H,1H3 |
Clé InChI |
UZZMSDAZUUEXEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-6-(3-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8809269.png)
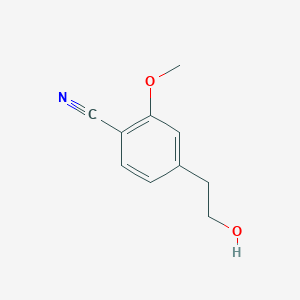
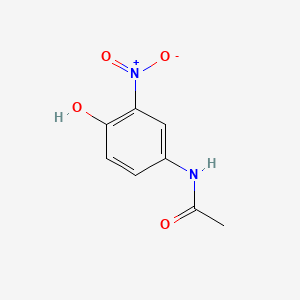

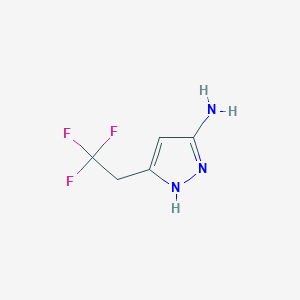
![6-Chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8809300.png)
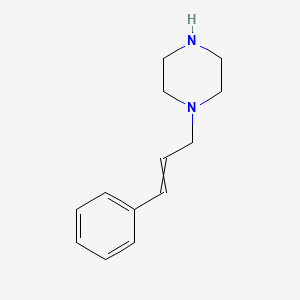



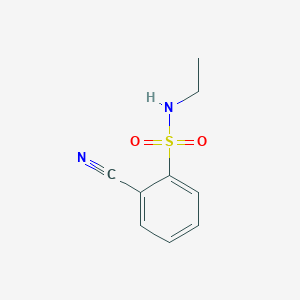

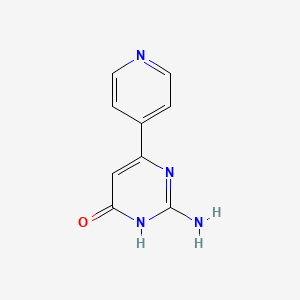
![Methyl 3-bromo-8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B8809370.png)
